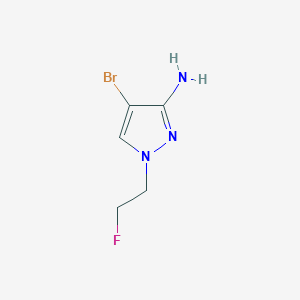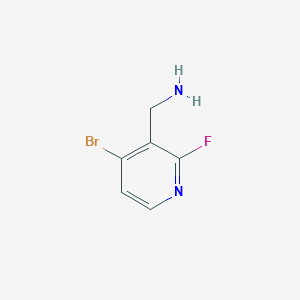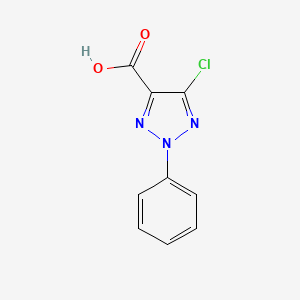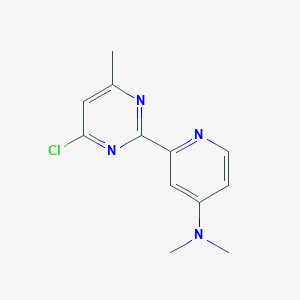
3-(Allyloxy)-5-bromobenzofuran-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-(aliloxi)-5-bromobenzofurano-2-carboxílico es un compuesto orgánico que presenta un núcleo de benzofurano sustituido con un grupo aliloxi en la posición 3, un átomo de bromo en la posición 5 y un grupo ácido carboxílico en la posición 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-(aliloxi)-5-bromobenzofurano-2-carboxílico generalmente involucra múltiples pasos. Un método común comienza con el 2-alilfenol disponible comercialmente. Los pasos sintéticos incluyen la nitración, la bromación selectiva, la alilación y la reducción del grupo nitro . Las condiciones de reacción a menudo implican el uso de carbonato de potasio como base y acetona como solvente .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para el ácido 3-(aliloxi)-5-bromobenzofurano-2-carboxílico no están bien documentados, el enfoque general implicaría ampliar los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza, así como garantizar que el proceso sea rentable y respetuoso con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-(aliloxi)-5-bromobenzofurano-2-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo aliloxi puede oxidarse para formar un epóxido o un aldehído.
Reducción: El átomo de bromo puede reducirse a un átomo de hidrógeno.
Sustitución: El átomo de bromo puede sustituirse con otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleófila a menudo utilizan reactivos como azida de sodio (NaN3) o tiolato de sodio (NaSR).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo aliloxi puede producir un epóxido, mientras que la sustitución del átomo de bromo con una amina puede producir un derivado de amina .
Aplicaciones Científicas De Investigación
El ácido 3-(aliloxi)-5-bromobenzofurano-2-carboxílico tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se puede utilizar en el estudio de la inhibición enzimática y la unión a receptores.
Industria: Se puede utilizar en la producción de materiales avanzados, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del ácido 3-(aliloxi)-5-bromobenzofurano-2-carboxílico implica su interacción con objetivos moleculares específicos. El grupo aliloxi puede participar en enlaces de hidrógeno e interacciones hidrofóbicas, mientras que el átomo de bromo puede participar en enlaces de halógeno. Estas interacciones pueden modular la actividad de las enzimas o los receptores, lo que lleva a varios efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
3-(aliloxi)-5-bromobenzofurano: Carece del grupo ácido carboxílico, lo que puede afectar su solubilidad y reactividad.
Ácido 3-(aliloxi)-5-clorobenzofurano-2-carboxílico: Estructura similar pero con un átomo de cloro en lugar de bromo, lo que puede influir en sus propiedades químicas y actividad biológica.
Unicidad
El ácido 3-(aliloxi)-5-bromobenzofurano-2-carboxílico es único debido a la combinación de sus grupos funcionales, que confieren reactividad química específica y actividad biológica potencial. La presencia del grupo ácido carboxílico aumenta su solubilidad en ambientes acuosos, lo que lo hace más versátil para diversas aplicaciones .
Propiedades
Fórmula molecular |
C12H9BrO4 |
|---|---|
Peso molecular |
297.10 g/mol |
Nombre IUPAC |
5-bromo-3-prop-2-enoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H9BrO4/c1-2-5-16-10-8-6-7(13)3-4-9(8)17-11(10)12(14)15/h2-4,6H,1,5H2,(H,14,15) |
Clave InChI |
DJURINMTQMOKSI-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(OC2=C1C=C(C=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11786157.png)

![4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11786171.png)
![2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11786190.png)
![methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B11786195.png)



![4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11786217.png)



![6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786248.png)
![Methyl6-formyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B11786253.png)
